
1-(4-Propylphenyl)ethan-1-one
Overview
Description
1-(4-Propylphenyl)ethan-1-one is an aromatic ketone characterized by a propyl substituent at the para position of the phenyl ring attached to an acetyl group. This compound is structurally analogous to acetophenone derivatives, where the propyl group imparts distinct physicochemical properties, such as increased hydrophobicity compared to shorter alkyl chains (e.g., methyl or ethyl). The compound’s structure has been confirmed via 13C-NMR spectroscopy, which identifies key carbonyl (C=O) and aromatic carbon signals .
Preparation Methods
Catalytic Hydration of Alkynes as the Primary Synthesis Route
The most widely reported method for synthesizing 1-(4-propylphenyl)ethan-1-one involves the hydration of p-propylphenylacetylene using a dual catalytic system of indium(III) triflate (In(OTf)₃) and p-toluenesulfonic acid (PTSA) . This approach leverages the synergistic effects of a Lewis acid (In(OTf)₃) and a Brønsted acid (PTSA) to regioselectively hydrate terminal alkynes into ketones.
Reaction Conditions and Procedure
The reaction is conducted in 1,2-dichloroethane (DCE) under reflux for 4 hours, with water serving as the oxygen source. A typical procedure involves:
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Catalyst System : In(OTf)₃ (2 mol%) and PTSA (30 mol%).
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Solvent : 1,2-Dichloroethane (2.0 mL per 1.0 mmol substrate).
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Substrate : p-Propylphenylacetylene (1.0 mmol).
The mixture is stirred under reflux, monitored by thin-layer chromatography (TLC), and purified via flash chromatography using petroleum ether/ethyl acetate (10:1) to isolate the product as a colorless liquid .
Mechanistic Insights
The reaction proceeds through a Markovnikov-selective hydration mechanism. In(OTf)₃ activates the alkyne by coordinating to the triple bond, while PTSA protonates the oxygen of water, enhancing nucleophilicity. This dual activation facilitates anti-addition of water, forming an enol intermediate that tautomerizes to the ketone . The regioselectivity is attributed to the stabilization of the carbocation intermediate at the more substituted position .
Optimization of Reaction Parameters
Catalyst Loading
Reducing In(OTf)₃ loading below 2 mol% decreases yield due to incomplete alkyne activation, while exceeding 5 mol% offers no significant improvement . PTSA is critical at 30 mol% to maintain acidic conditions without promoting side reactions like polymerization .
Solvent Effects
Polar aprotic solvents like DCE enhance catalyst solubility and stabilize ionic intermediates. Substituting DCE with toluene or dichloromethane reduces yield by 15–20%, highlighting the importance of solvent polarity .
Temperature and Time
Reflux conditions (≈83°C for DCE) are optimal. Lower temperatures (50°C) extend reaction time to 8 hours with 72% yield, while higher temperatures (100°C) risk decomposition .
Purification and Characterization
Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate) ensures high purity (>98% by GC-MS) . Key characterization data include:
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¹H NMR (CDCl₃): δ 7.89 (d, J=8.3 Hz, 2H), 7.28 (d, J=8.3 Hz, 2H), 2.71 (q, J=7.7 Hz, 2H), 2.57 (s, 3H), 1.68 (sextet, J=7.7 Hz, 2H), 0.97 (t, J=7.7 Hz, 3H) .
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¹³C NMR : δ 197.9 (C=O), 144.0 (aromatic C), 26.6 (CH₃), 37.8 (CH₂), 24.1 (CH₂), 13.7 (CH₃) .
Alternative Synthetic Routes
Oxidative Coupling
Palladium-catalyzed coupling of propylbenzene with acetic anhydride could yield the product, but such methods remain unexplored for this compound .
Industrial and Scalability Considerations
The In(OTf)₃/PTSA method is scalable, with gram-scale reactions maintaining >90% yield . Catalyst recovery remains a challenge, as In(OTf)₃ is moisture-sensitive and difficult to recycle. Future research could explore immobilized catalysts or flow chemistry to enhance sustainability.
Chemical Reactions Analysis
1-(4-Propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Propylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of liquid crystals for display devices.
Biology: The compound’s derivatives are studied for their potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the fragrance industry and in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Propylphenyl)ethan-1-one involves its interaction with molecular targets and pathways. For instance, its derivatives may inhibit glycosidase enzymes, leading to potential antibacterial and antifungal effects . The compound’s aromatic structure allows it to participate in various biochemical interactions, influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(4-Propylphenyl)ethan-1-one belongs to a broader class of para-substituted acetophenones. Key structural analogues include:
Substituent Impact Analysis :
- Alkyl Chains (Propyl vs.
- Electron-Withdrawing Groups (Bromo, Chloro) : These groups reduce electron density on the aromatic ring, directing electrophilic substitution to meta positions. Bromo derivatives are pivotal in Suzuki-Miyaura couplings .
- Electron-Donating Groups (Methoxy) : Methoxy-substituted derivatives exhibit faster reaction kinetics in Claisen-Schmidt condensations due to increased ring activation .
Physicochemical Properties
- Boiling/Melting Points : Longer alkyl chains (e.g., propyl) increase boiling points compared to shorter chains (ethyl/methyl) due to enhanced van der Waals interactions. For example, 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one has a melting point of 80°C, influenced by hydrogen bonding .
- Solubility: Polar substituents (e.g., hydroxyl, methoxy) improve solubility in polar solvents like methanol, whereas propyl derivatives favor organic solvents like dichloromethane .
Biological Activity
1-(4-Propylphenyl)ethan-1-one, commonly known as p-propylacetophenone, is an aromatic ketone with the molecular formula and a molar mass of 162.23 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse biological activities and potential applications. Its structural characteristics contribute to its functional properties, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula:
- CAS Number: 2932-65-2
- Density: 0.98 g/cm³
- Boiling Point: 123-125°C
- Solubility: Soluble in chloroform and methanol
Biological Activities
This compound exhibits a range of biological activities that are relevant to pharmacological research. These include:
Antimicrobial Activity
Research indicates that compounds related to acetophenones possess significant antimicrobial properties. A study highlighted that acetophenone derivatives, including p-propylacetophenone, showed effectiveness against various bacterial strains. This suggests potential applications in developing new antibacterial agents.
Antitumor Activity
A notable area of interest is the antitumor activity of p-propylacetophenone. Structure-activity relationship studies have demonstrated that chalcone derivatives, which share structural similarities with this compound, can induce growth inhibition in human cancer cells through mechanisms involving p53 pathways. This positions this compound as a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of acetophenone derivatives have been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
The biological mechanisms by which this compound exerts its effects are still under investigation. However, preliminary findings suggest that its activity may be linked to:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and tumor growth.
- Interaction with Cellular Receptors: Potential interactions with cell surface receptors could mediate its antimicrobial and antitumor effects.
Q & A
Q. What are the established synthetic routes for 1-(4-Propylphenyl)ethan-1-one in academic research?
Basic
The compound is synthesized via nucleophilic substitution under reflux conditions. A representative method involves reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in absolute ethanol, catalyzed by anhydrous potassium carbonate (50 mmol) at reflux for 6 hours. The product is isolated by precipitation in cold water, followed by filtration, washing, and recrystallization from ethanol . Alternative approaches, such as Friedel-Crafts acylation (used for analogous aryl ketones), may be explored but require validation for this specific substrate .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The ¹³C NMR spectrum (CDCl₃, 75.5 MHz) reveals distinct signals for the carbonyl carbon (~208 ppm) and aromatic carbons (120–140 ppm), with propyl chain carbons appearing at 14–35 ppm . Complementary techniques like mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., ketone C=O stretch at ~1680 cm⁻¹).
Q. How can researchers resolve spectral data discrepancies during characterization?
Advanced
Contradictions in NMR assignments can arise from impurities or solvent effects. Utilize 2D NMR techniques (e.g., HSQC) to correlate ¹H and ¹³C signals, as demonstrated for structurally similar ketones . Cross-referencing with databases (e.g., CC-DPS) or computational predictions (QSPR models) aids in validating chemical shifts . For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation, though this requires high-purity material.
Q. What intermediates are pivotal in the synthesis of this compound?
Basic
Key intermediates include:
- 4-Hydroxyacetophenone : The starting material providing the acetophenone backbone.
- 4-Chlorobenzyl chloride : Introduces the propylphenyl group via nucleophilic substitution.
- Potassium carbonate : Acts as a base to deprotonate the hydroxyl group, facilitating the reaction .
Q. How can reaction conditions be optimized to improve yield and purity?
Advanced
- Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced solubility in polar aprotic solvents).
- Solvent effects : Replace ethanol with DMF or DMSO to increase reaction rate, though purification may become more challenging.
- Temperature control : Microwave-assisted synthesis could reduce reaction time while maintaining yield .
Q. What functional group transformations are feasible with this compound?
Basic
The ketone group enables diverse reactions:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 1-(4-propylphenyl)ethanol.
- Oxime formation : Reaction with hydroxylamine produces an oxime, useful in coordination chemistry .
- Grignard addition : Alkyl/aryl Grignard reagents generate tertiary alcohols.
Q. What purification strategies address challenges in isolating this compound?
Advanced
- Recrystallization : Ethanol is the preferred solvent due to the compound’s moderate solubility at low temperatures .
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for impurities with similar polarity.
- Distillation : For large-scale synthesis, fractional distillation under reduced pressure may be effective.
Q. What are the emerging research applications of this compound?
Basic
- Pharmaceutical intermediates : Serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents .
- Materials science : Fluorinated derivatives (e.g., 3-fluoro analogs) are explored for polymer synthesis .
Q. How do computational methods enhance the study of this compound’s properties?
Advanced
- QSPR models : Predict physicochemical properties (e.g., logP, solubility) using algorithms trained on structurally related compounds .
- DFT calculations : Optimize geometry and simulate NMR/IR spectra for comparison with experimental data .
Q. How are solubility issues mitigated in experimental protocols?
Advanced
- Co-solvent systems : Use DMSO/water mixtures for biological assays .
- Surfactants : Incorporate Tween-80 or cyclodextrins to enhance aqueous dispersion.
- Derivatization : Convert the ketone to a more soluble derivative (e.g., sodium bisulfite adduct).
Properties
IUPAC Name |
1-(4-propylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBVIYMIVFKTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183559 | |
Record name | 1-(4-Propylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2932-65-2 | |
Record name | 1-(4-Propylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2932-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Propylphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002932652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2932-65-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Propylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-propylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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